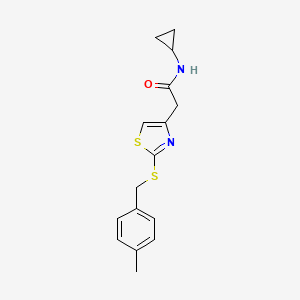

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

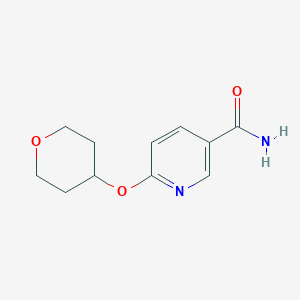

This compound is a complex organic molecule that contains several functional groups and heterocyclic rings. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxamide group, which is a derivative of carboxylic acids and can participate in hydrogen bonding. The compound also contains furan and thiophene rings, which are five-membered aromatic rings with oxygen and sulfur atoms, respectively .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrazole ring could be formed through a condensation reaction of a 1,3-diketone with hydrazine. The furan and thiophen rings could be introduced through palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole, furan, and thiophen rings would contribute to the compound’s aromaticity, making the molecule planar. The presence of the carboxamide group could lead to the formation of intramolecular hydrogen bonds .Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions. The carboxamide group could undergo hydrolysis to form a carboxylic acid and an amine. The furan and thiophen rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It would likely be a solid at room temperature. The presence of polar functional groups like the carboxamide could make it somewhat soluble in polar solvents .Applications De Recherche Scientifique

Synthesis and Reactivity

The compound of interest has been a subject of various synthetic routes and reactivity studies, focusing on the development of novel pyridine, naphthyridine, oxadiazoles, and other heterocyclic derivatives. For instance, Abdelrazek et al. (2010) explored the synthesis of novel pyridine and naphthyridine derivatives through dimerization and coupling reactions involving furan and thiophene moieties, which serve as precursors for further chemical transformations into hydrazo, pyrazolo, and pyrimido derivatives [Abdelrazek et al., 2010]. This research underscores the versatility of the compound in synthesizing complex heterocyclic structures, which are crucial in various chemical and pharmaceutical applications.

Antibacterial and Antimicrobial Activity

A significant area of application for this compound lies in its antimicrobial and antibacterial properties. Aghekyan et al. (2020) demonstrated the synthesis and antibacterial activity of novel oxadiazoles derived from similar moieties, showing potential against various bacterial strains [Aghekyan et al., 2020]. Such studies are pivotal in the development of new antibacterial agents to combat resistant bacterial infections.

Anticancer Activity

The pyrazole and thiophene derivatives have been evaluated for their anticancer activities. For example, Zaki et al. (2018) conducted a study on the synthesis of chalcone derivatives incorporating furan and thiophene units, demonstrating significant cytotoxicity against breast cancer cell lines [Zaki et al., 2018]. These findings suggest the potential of such compounds in the development of new anticancer drugs.

Orientations Futures

Mécanisme D'action

Mode of Action

The exact mode of action of this compound is not yet fully understood. It is likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes. The compound’s furan and thiophene moieties may play a role in its interactions with its targets .

Pharmacokinetics

Its bioavailability, how it is distributed in the body, how it is metabolized, and how it is excreted are all areas that require further investigation .

Result of Action

It is likely that its effects are a result of its interactions with its targets and the subsequent changes in cellular processes .

Propriétés

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S/c1-19-9-11(15(18-19)22-2)14(20)17-10-16(21,12-5-3-7-23-12)13-6-4-8-24-13/h3-9,21H,10H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSOOWBVZGCVBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((3-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2921784.png)

![2-amino-3-(4-nitrobenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2921786.png)

![3-(2,4-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2921788.png)

![(3-Methylphenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2921789.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2921791.png)

![2-(Chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2921795.png)

![2-(Bromomethyl)-1-oxaspiro[4.5]decane](/img/structure/B2921798.png)